N-[2-[4-[(4-bromophenyl)methyl]piperazin-1-yl]ethyl]-N'-(4-methylphenyl)oxamide
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Overview
Description
N-[2-[4-[(4-bromophenyl)methyl]piperazin-1-yl]ethyl]-N’-(4-methylphenyl)oxamide is a complex organic compound that features a piperazine ring, a bromophenyl group, and an oxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-[(4-bromophenyl)methyl]piperazin-1-yl]ethyl]-N’-(4-methylphenyl)oxamide typically involves a multi-step process:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-bromobenzyl chloride with piperazine to form 4-[(4-bromophenyl)methyl]piperazine.
Alkylation: The intermediate is then alkylated with 2-bromoethylamine to introduce the ethyl chain.
Oxamide Formation: The final step involves the reaction of the alkylated intermediate with 4-methylphenyl isocyanate to form the oxamide structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-[(4-bromophenyl)methyl]piperazin-1-yl]ethyl]-N’-(4-methylphenyl)oxamide can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The oxamide moiety can be reduced to form amine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.
Biological Studies: Its biological activity can be studied to understand its effects on different biological pathways.
Pharmacology: It can be used to study the interaction with various receptors and enzymes.
Industrial Applications: It may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-[4-[(4-bromophenyl)methyl]piperazin-1-yl]ethyl]-N’-(4-methylphenyl)oxamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with various neurotransmitter receptors, potentially modulating their activity. The bromophenyl group may enhance binding affinity to certain receptors, while the oxamide moiety could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]ethyl]-N’-(4-methylphenyl)oxamide
- N-[2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]ethyl]-N’-(4-methylphenyl)oxamide
- N-[2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethyl]-N’-(4-methylphenyl)oxamide
Uniqueness
N-[2-[4-[(4-bromophenyl)methyl]piperazin-1-yl]ethyl]-N’-(4-methylphenyl)oxamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can enhance the compound’s binding affinity to certain molecular targets, making it a valuable compound for drug development and other scientific research applications.
Properties
IUPAC Name |
N-[2-[4-[(4-bromophenyl)methyl]piperazin-1-yl]ethyl]-N'-(4-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27BrN4O2/c1-17-2-8-20(9-3-17)25-22(29)21(28)24-10-11-26-12-14-27(15-13-26)16-18-4-6-19(23)7-5-18/h2-9H,10-16H2,1H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFHMTPLYGNJRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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